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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

Cat. No.: B090372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetrahydropyran-2-methanol (THPM), with CAS number 100-72-1, is a versatile cyclic ether

alcohol that serves as a crucial building block and intermediate in a multitude of chemical

syntheses. Its unique structural features, including a stable tetrahydropyran ring and a reactive

primary hydroxyl group, make it an indispensable component in the pharmaceutical, flavor and

fragrance, and polymer industries. In the realm of drug discovery and development, THPM and

its derivatives are integral to the synthesis of a range of therapeutic agents, including antiviral

and anticancer drugs. This technical guide provides a comprehensive overview of the chemical

and physical properties, synthesis, and applications of Tetrahydropyran-2-methanol. It
includes detailed experimental protocols for its synthesis and common reactions, extensive

quantitative data, and visualizations of its role in synthetic pathways and the mechanisms of

action of drugs derived from it.

Chemical and Physical Properties
Tetrahydropyran-2-methanol is a colorless liquid with a mild odor. Its physical and chemical

properties are summarized in the tables below, providing a ready reference for laboratory and

industrial applications.

Table 1: General and Physical Properties
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Property Value Reference(s)

CAS Number 100-72-1 [1][2]

Molecular Formula C₆H₁₂O₂ [1][2]

Molecular Weight 116.16 g/mol [1][2]

Appearance Colorless liquid [1]

Boiling Point 187 °C (lit.) [1][3]

Melting Point < -70 °C [1]

Density 1.027 g/mL at 25 °C (lit.) [1][3]

Refractive Index (n20/D) 1.458 (lit.) [1]

Vapor Pressure 0.4 mmHg at 20 °C [1]

Flash Point 76 °C (168.8 °F) - closed cup [1][2]

Solubility

Soluble in water, ethanol,

diethyl ether, and

dichloromethane.

[4]

Table 2: Spectroscopic Data
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Spectroscopic Technique
Key Peaks and
Assignments

Reference(s)

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 4.01 (m, 1H, O-CH-

CH₂), 3.53 (m, 1H, O-CH₂),

3.51 (m, 1H, O-CH₂), 3.46 (m,

1H, CH₂OH), 3.42 (m, 1H,

CH₂OH), 3.21 (m, 1H, O-CH-

CH₂), 1.85 (m, 1H, ring CH₂),

1.54 (m, 4H, ring CH₂), 1.32

(m, 1H, ring CH₂)

[5]

¹³C NMR (CDCl₃)

δ (ppm): 78.1 (O-CH-CH₂OH),

68.2 (O-CH₂), 65.9 (CH₂OH),

29.8 (ring CH₂), 25.9 (ring

CH₂), 23.2 (ring CH₂)

[6]

Infrared (IR)

ν (cm⁻¹): 3400 (O-H stretch,

broad), 2930 (C-H stretch),

1090 (C-O stretch)

[7]

Mass Spectrometry (EI)
m/z: 116 (M⁺), 85 ([M-

CH₂OH]⁺), 57, 41
[4]

Synthesis and Purification
The synthesis of Tetrahydropyran-2-methanol can be achieved through various routes. A

common and effective laboratory-scale method involves the reduction of 3,4-dihydro-2H-pyran-

2-carboxaldehyde.

Experimental Protocol: Synthesis via Reduction
Reaction: Reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde to Tetrahydropyran-2-
methanol.

Materials:

3,4-dihydro-2H-pyran-2-carboxaldehyde
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Sodium borohydride (NaBH₄)

Methanol

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol)

of 3,4-dihydro-2H-pyran-2-carboxaldehyde in 100 mL of methanol.

Cool the solution to 0 °C in an ice bath.

Slowly add 4.16 g (0.11 mol) of sodium borohydride in small portions over 30 minutes,

ensuring the temperature remains below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of

saturated aqueous ammonium chloride solution.
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove most

of the methanol.

Extract the aqueous residue with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude Tetrahydropyran-2-methanol.

Experimental Protocol: Purification by Fractional
Distillation
Apparatus:

Round-bottom flask

Fractionating column (e.g., Vigreux column)

Distillation head with a thermometer

Condenser

Receiving flask

Heating mantle

Vacuum source (optional, for vacuum distillation)

Procedure:

Set up the fractional distillation apparatus.

Place the crude Tetrahydropyran-2-methanol in the round-bottom flask with a few boiling

chips.

Heat the flask gently with the heating mantle.
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Collect the fraction that distills at approximately 187 °C at atmospheric pressure. For a more

efficient purification, vacuum distillation can be employed.

The purity of the collected fractions can be assessed by Gas Chromatography (GC) or NMR

spectroscopy.

Applications in Organic Synthesis and Drug
Development
Tetrahydropyran-2-methanol is a valuable building block in organic synthesis, primarily due to

the presence of the reactive hydroxyl group and the stable tetrahydropyran ring.

Intermediate for Pharmaceutical Synthesis
The tetrahydropyran moiety is a common structural motif in a number of approved drugs.[8] Its

incorporation can improve the pharmacokinetic properties of a drug candidate, such as

solubility and metabolic stability.[8] Tetrahydropyran-2-methanol serves as a key intermediate

in the synthesis of complex molecules, including antiviral and anticancer agents.[9]

Use as a Protecting Group
The hydroxyl group of an alcohol can be protected as a tetrahydropyranyl (THP) ether by

reacting it with 3,4-dihydropyran under acidic conditions. While Tetrahydropyran-2-methanol
itself is not the protecting agent, its structural core is the resulting protecting group. This

protection strategy is widely used in multi-step organic synthesis due to the stability of THP

ethers under a variety of non-acidic conditions.[10]

Experimental Protocol: Protection of an Alcohol with
3,4-Dihydropyran (Illustrative)
Reaction: Formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydropyran.

Materials:

Alcohol (e.g., benzyl alcohol)

3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the alcohol (1.0 mmol) in dry DCM (10 mL), add 3,4-dihydro-2H-pyran (1.2

mmol) and a catalytic amount of PPTS (0.1 mmol).

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the

crude THP-protected alcohol, which can be purified by column chromatography.

Role in the Mechanism of Action of Key Drugs
The tetrahydropyran scaffold is present in several clinically important drugs. Understanding the

mechanism of action of these drugs provides insight into the utility of this chemical moiety in

drug design.

Gilteritinib: An Anticancer Agent
Gilteritinib is a tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML)

with FLT3 mutations.[11] The tetrahydropyran group in its structure contributes to its binding

affinity and pharmacokinetic profile. Gilteritinib inhibits the FLT3 receptor tyrosine kinase, which

is constitutively active in certain forms of AML.[1] This inhibition blocks downstream signaling

pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of

apoptosis in cancer cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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